

Porothramycin B: A Technical Guide to its Structure, Properties, and Elucidation

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Compound of Interest

Compound Name: *Porothramycin B*

Cat. No.: *B15567990*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Porothramycin B is a potent antitumor antibiotic belonging to the pyrrolo[1]benzodiazepine (PBD) class of natural products. Isolated from the fermentation broth of *Streptomyces albus*, it exhibits significant activity against Gram-positive bacteria and various tumor cell lines. This document provides a comprehensive overview of the structure elucidation, chemical properties, and biological activity of **Porothramycin B**. Detailed experimental protocols for its isolation and characterization are presented, alongside a discussion of its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

The pyrrolo[1]benzodiazepine (PBD) antibiotics are a family of sequence-selective DNA-alkylating agents with significant antineoplastic properties. **Porothramycin B**, a crystalline methyl ether derivative of the naturally occurring Porothramycin A, is a notable member of this class. Its unique chemical structure and potent biological activity have made it a subject of interest in the fields of medicinal chemistry and drug discovery. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in **Porothramycin B**.

Structure Elucidation

The chemical structure of **Porothramycin B** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet (UV) spectroscopy.

Chemical Structure

Systematic Name: (E)-3-[(6R)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide

Molecular Formula: C₁₉H₂₃N₃O₄

Molecular Weight: 357.40 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structure elucidation of **Porothramycin B**.

Table 1: ¹H NMR Spectral Data of **Porothramycin B**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ¹³C NMR Spectral Data of **Porothramycin B**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Mass Spectrometry Data for **Porothramycin B**

m/z	Fragmentation
Data not available in search results	

Table 4: UV and IR Spectroscopic Data for **Porothramycin B**

Spectroscopic Method	Wavelength/Wavenumber
UV (λ_{max})	Data not available in search results
IR (KBr) cm^{-1}	Data not available in search results

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Porothramycin B** is provided in Table 5.

Table 5: Physicochemical Properties of **Porothramycin B**

Property	Value
Appearance	Yellow Crystals
Melting Point	164-166 °C (decomposes)
Boiling Point	599.9 °C at 760 mmHg
Density	1.28 g/cm ³

Experimental Protocols

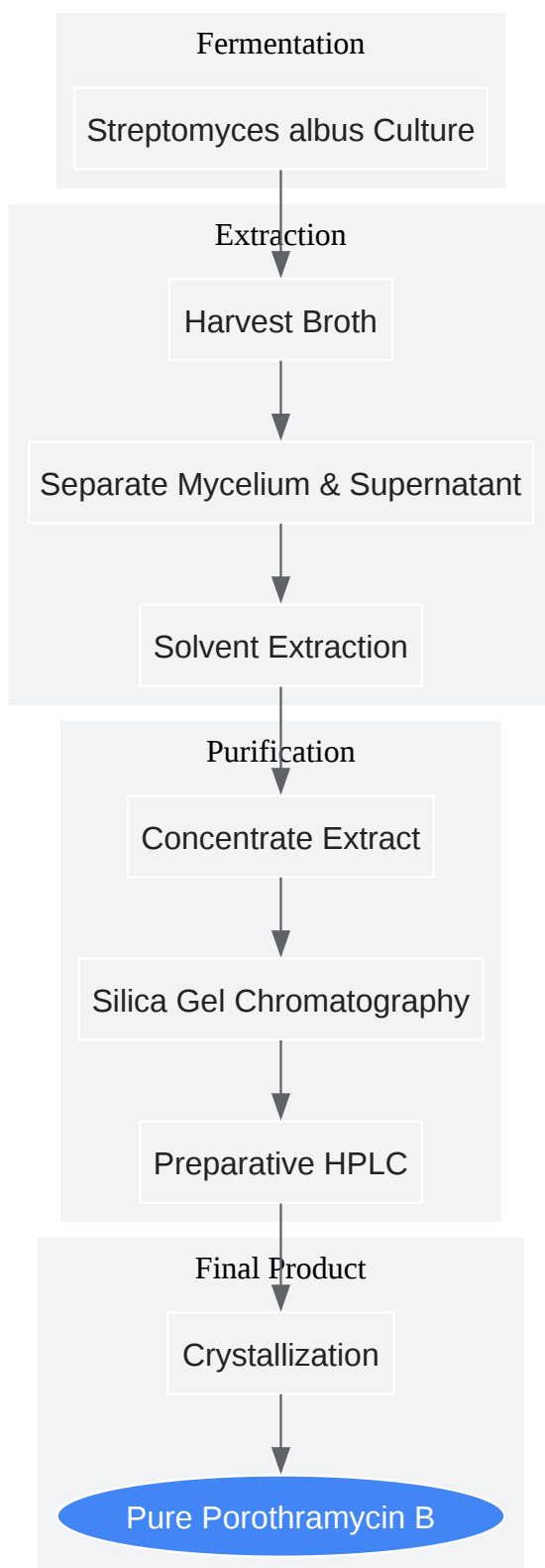
Isolation and Purification of **Porothramycin B**

The following is a generalized protocol for the isolation and purification of **Porothramycin B** from a culture of *Streptomyces albus*, based on common methods for natural product extraction.

- **Fermentation:** A culture of *Streptomyces albus* is grown in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The

fermentation is carried out for a period sufficient to allow for the production of the secondary metabolite.

- **Extraction:** The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The active compound is then extracted from the mycelial cake and the supernatant using an organic solvent such as ethyl acetate or chloroform.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatography:** The crude extract is subjected to a series of chromatographic separations to purify **Porothramycin B**. This typically involves:
 - **Silica Gel Column Chromatography:** The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol).
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Porothramycin B** are further purified by preparative HPLC on a reverse-phase column (e.g., C18) using a suitable mobile phase (e.g., a gradient of water and acetonitrile).
- **Crystallization:** The purified **Porothramycin B** is crystallized from a suitable solvent system to obtain the final product.



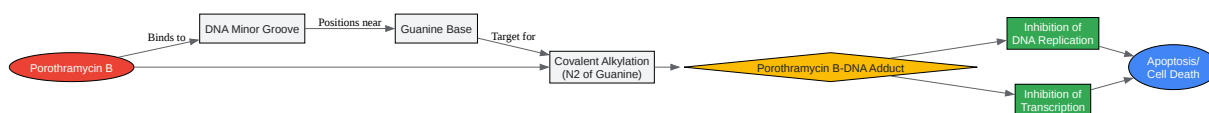
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Caption: Generalized workflow for the isolation and purification of **Poroethramycin B**.

Biological Activity and Mechanism of Action

Porothramycin B exhibits potent activity against Gram-positive bacteria and anaerobic microorganisms. Furthermore, it has demonstrated significant antitumor activity in preclinical models.

The biological activity of **Porothramycin B** is attributed to its ability to act as a DNA alkylating agent, a characteristic feature of the PBD class of antibiotics. The molecule is designed to fit into the minor groove of DNA, where it can covalently bind to the N2 position of a guanine base. This DNA alkylation event disrupts the normal cellular processes of DNA replication and transcription, ultimately leading to cell death.



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References

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